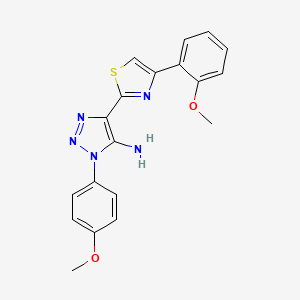

1-(4-methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-25-13-9-7-12(8-10-13)24-18(20)17(22-23-24)19-21-15(11-27-19)14-5-3-4-6-16(14)26-2/h3-11H,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSSYAVNLXGGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route includes:

Formation of Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Formation of Triazole Ring:

Coupling Reactions: The final step involves coupling the methoxyphenyl groups to the triazole-thiazole core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective and scalable reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

Reduction: The nitro groups (if present) can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products:

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds containing both triazole and thiazole rings exhibit a wide range of biological activities. The following sections summarize key findings regarding the applications of this compound:

Antimicrobial Activity

Studies have shown that derivatives of triazole and thiazole possess significant antibacterial and antifungal properties. For instance:

- Antibacterial Effects : Compounds similar to 1-(4-methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine have demonstrated effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl groups enhance antibacterial efficacy.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that thiazole derivatives can inhibit cancer cell proliferation:

- Mechanism of Action : The presence of the thiazole moiety is believed to disrupt cellular processes in cancer cells, leading to apoptosis . Specific derivatives have shown promise in targeting multiple cancer types.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of triazole derivatives. The compound may help mitigate neurodegenerative diseases through antioxidant mechanisms:

- Protective Mechanisms : Compounds with similar structures have been reported to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Wirkmechanismus

The mechanism of action of 1-(4-methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. For example:

Enzyme Inhibition: It may bind to the active site of an enzyme, blocking its activity.

Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.

DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4- and 2-methoxyphenyl groups enhance electron density, contrasting with nitro-substituted analogs (e.g., ’s 2-nitrophenyl derivative), which exhibit reduced solubility but higher reactivity in annulation reactions .

- Synthetic Yields : The target compound’s synthesis (via optimized azide-nitrile cycloaddition) achieves near-quantitative yields under base-catalyzed conditions, outperforming benzothiadiazole-containing analogs (81% yield in ) .

- Thermal Stability : Melting points for methoxyphenyl-substituted triazoles (e.g., 383.86 g/mol analog in ) exceed 180°C, suggesting superior stability compared to halogenated derivatives (e.g., 4-chlorophenyl analog, MP ~180°C) .

Pharmacological and Physicochemical Properties

Key Observations :

- Lipophilicity : The target compound’s LogP (3.2) aligns with drug-like properties, intermediate between benzothiazole (LogP 2.8) and benzothiadiazole derivatives (LogP 4.1) .

Spectroscopic and Crystallographic Trends

- NMR Signatures: The triazole C5 carbon in the target compound resonates near 145 ppm (¹³C-NMR), consistent with aminotriazoles in and .

- Crystallography : Methoxyphenyl-thiazole analogs (e.g., ) adopt planar conformations with perpendicular aryl groups, likely influencing binding interactions .

Biologische Aktivität

The compound 1-(4-methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine, identified by its CAS number 927020-14-2, belongs to a class of molecules known for their diverse biological activities. This article compiles existing research findings regarding its biological activity, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 342.43 g/mol. The structural composition includes a triazole ring, thiazole moiety, and methoxyphenyl groups which contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds containing triazole and thiazole structures exhibit significant anticancer properties. A study evaluating various derivatives of 1,2,4-triazoles found that certain modifications enhance their efficacy against cancer cell lines. For instance, the introduction of different aryl groups has been shown to improve antiproliferative effects across multiple cancer types .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 10.5 | Inhibition of tubulin polymerization |

| Compound B | HeLa (cervical cancer) | 8.3 | Induction of apoptosis |

| Compound C | A549 (lung cancer) | 5.7 | Antiangiogenic effects |

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Research indicates that thiazole derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 12 |

| Compound E | Escherichia coli | 15 |

Anti-inflammatory Activity

In addition to anticancer and antimicrobial activities, thiazole-containing compounds have demonstrated anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity against breast cancer cell lines. The study revealed that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

- Antimicrobial Study : Another investigation focused on the antimicrobial properties of triazole-thiazole hybrids against resistant strains of bacteria. Results indicated that these hybrids effectively inhibited growth at lower concentrations than traditional antibiotics .

Q & A

Advanced Research Question

- Molecular docking (AutoDock, Glide) : Simulate binding to target proteins (e.g., bacterial dihydrofolate reductase or fungal CYP51).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR models : Corrogate substituent effects (e.g., Hammett σ values) with MIC data to design optimized analogs .

Methodological Tip : Validate docking poses with crystallographic data (if available) or mutagenesis studies .

How can researchers resolve contradictions in bioactivity data across studies?

Advanced Research Question

Discrepancies often arise from variations in assay conditions (e.g., pH, inoculum size) or compound purity. Strategies include:

- Reproducibility checks : Replicate assays in triplicate with independent compound batches.

- Metabolite profiling : Use LC-MS to rule out degradation products.

- Stability studies : Monitor compound integrity in storage (e.g., via accelerated degradation under heat/humidity) .

Methodological Tip : Publish full experimental details (e.g., solvent, incubation time) to enable cross-study comparisons .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

Key challenges include:

- Low yields in CuAAC : Optimize copper catalyst loading (e.g., CuI vs. CuSO₄/ascorbate) to reduce metal contamination.

- Purification of heterocycles : Use flash chromatography (C18 silica) or recrystallization (ethanol/water mixtures) for polar intermediates.

- Regioselectivity in triazole formation : Ensure strict control over reaction stoichiometry (azide:alkyne ratio) to avoid regioisomeric byproducts .

Methodological Tip : Employ flow chemistry for exothermic steps (e.g., cyclization) to improve safety and reproducibility at scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.